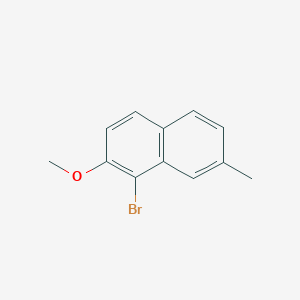

1-Bromo-2-methoxy-7-methylnaphthalene

Description

Propriétés

Formule moléculaire |

C12H11BrO |

|---|---|

Poids moléculaire |

251.12 g/mol |

Nom IUPAC |

1-bromo-2-methoxy-7-methylnaphthalene |

InChI |

InChI=1S/C12H11BrO/c1-8-3-4-9-5-6-11(14-2)12(13)10(9)7-8/h3-7H,1-2H3 |

Clé InChI |

LEMBDJAUROUMMG-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=C(C=C1)C=CC(=C2Br)OC |

Origine du produit |

United States |

Méthodes De Préparation

Bromination of 2-Methoxy-7-methylnaphthalene

The direct bromination of 2-methoxy-7-methylnaphthalene using molecular bromine (Br₂) in acetic acid is a foundational method. In this process, bromine is added to the naphthalene ring at the 1-position due to the directing effects of the methoxy and methyl groups. Reaction conditions typically involve:

- Solvent : Glacial acetic acid or propionic acid.

- Temperature : 30–50°C to minimize side reactions.

- Stoichiometry : 1.05–1.2 equivalents of Br₂ per substrate.

For example, bromination of 39.25 g of 2-methoxy-naphthalene in acetic acid with Br₂ yielded 1,6-dibromo-2-methoxy-naphthalene as an intermediate, which was subsequently reduced using iron powder to remove the 1-position bromine.

Iron-Mediated Dehalogenation

The dibromo intermediate undergoes regioselective debromination using metallic iron in the presence of hydrobromic acid (HBr). Key parameters include:

- Iron form : Powder or chips.

- HBr concentration : ≥2 moles per mole of dibromo derivative.

- Temperature : 45–60°C to maintain HBr saturation.

This step achieves >90% conversion to 1-bromo-2-methoxy-7-methylnaphthalene, with crystallization from isobutanol or n-heptane yielding 99.5% purity.

Modern Catalytic Bromination Approaches

Tetrabutylammonium Tribromide (Bu₄NBr₃) Catalysis

A scalable method employs Bu₄NBr₃ as a brominating agent with carboxylic acid substrates. For instance:

- Substrate : 2-Methyl-1-naphthoic acid (0.5 mmol) reacts with Bu₄NBr₃ (1.5 mmol) at 120°C for 16 hours.

- Yield : 64% of this compound alongside 2% 1,4-dibromo-2-methylnaphthalene byproduct.

- Purification : Column chromatography (hexane) separates isomers.

This method benefits from reduced bromine handling and improved regioselectivity compared to classical approaches.

Alternative Pathways via Oxidation-Methylation

Oxidation of 2-Bromo-6-methylnaphthalene

A patent by JP4028612B2 outlines a route starting with 2-hydroxy-6-methylnaphthalene:

- Bromination : Triphenylphosphine-bromine complex generates 2-bromo-6-methylnaphthalene.

- Oxidation : Molecular oxygen in acetic acid with Co/Mn catalysts converts the methyl group to a carboxylic acid.

- Methylation : Esterification with methanol and H₂SO₄ yields the final product.

Yield : 80–90% after crystallization.

Comparative Analysis of Synthesis Methods

Physicochemical Properties and Characterization

- Molecular weight : 251.12 g/mol

- Density : 1.395 g/cm³

- Boiling point : 336.7°C (predicted)

- Storage : Room temperature (stable under inert conditions)

- ¹H NMR (CDCl₃) : δ 7.28–7.26 (m, 2H), 6.70 (d, J = 8.2 Hz, 1H), 3.82 (s, 3H), 2.20 (s, 3H).

- ¹³C NMR : δ 157.0 (C-O), 133.3 (C-Br), 129.5–111.6 (aromatic carbons).

Challenges and Optimization Strategies

- Regioselectivity : Competing bromination at the 4-position requires careful control of Br₂ stoichiometry.

- Byproducts : 1,4-Dibromo derivatives (up to 2%) necessitate chromatography or recrystallization.

- Scalability : Iron-mediated methods are industrially preferred due to lower costs versus Bu₄NBr₃.

Analyse Des Réactions Chimiques

Types de réactions

Le 1-Bromo-2-méthoxy-7-méthylnaphtalène subit diverses réactions chimiques, notamment :

Réactions de substitution : L'atome de brome peut être substitué par d'autres nucléophiles, tels que des amines ou des thiols, dans des conditions appropriées.

Réactions de couplage : Il peut participer à des réactions de couplage croisé, telles que le couplage de Suzuki-Miyaura, pour former des composés biaryliques.

Oxydation et réduction : Les groupes méthoxy et méthyle peuvent subir des réactions d'oxydation ou de réduction, conduisant à la formation de différents groupes fonctionnels.

Réactifs et conditions courants

Réactions de substitution : Les réactifs courants comprennent des nucléophiles comme l'azoture de sodium ou le thiolate de potassium, souvent en présence d'une base telle que le carbonate de potassium.

Réactions de couplage : Les catalyseurs au palladium, tels que Pd(PPh3)4, sont fréquemment utilisés dans les réactions de couplage de Suzuki-Miyaura, ainsi que des acides ou des esters boroniques comme partenaires de couplage.

Oxydation et réduction : Des agents oxydants comme le permanganate de potassium ou des agents réducteurs comme l'hydrure de lithium et d'aluminium peuvent être utilisés.

Principaux produits formés

Réactions de substitution : Les produits comprennent des naphtalènes substitués avec divers groupes fonctionnels remplaçant l'atome de brome.

Réactions de couplage : Les composés biaryliques sont les principaux produits.

Oxydation et réduction : Les produits varient en fonction de la réaction spécifique, allant des alcools aux acides carboxyliques.

Applications De Recherche Scientifique

Mécanisme d'action

Le mécanisme d'action du 1-Bromo-2-méthoxy-7-méthylnaphtalène dépend de la réaction ou de l'application spécifique. Dans les réactions de couplage, l'atome de brome subit une addition oxydante à un catalyseur au palladium, suivie d'une transmétallation avec un acide boronique et d'une élimination réductrice pour former le produit biarylique. Les groupes méthoxy et méthyle peuvent influencer la réactivité et la sélectivité du composé dans diverses transformations.

Mécanisme D'action

The mechanism of action of 1-Bromo-2-methoxy-7-methylnaphthalene depends on the specific reaction or application. In coupling reactions, the bromine atom undergoes oxidative addition to a palladium catalyst, followed by transmetalation with a boronic acid and reductive elimination to form the biaryl product . The methoxy and methyl groups can influence the reactivity and selectivity of the compound in various transformations.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position and Physicochemical Properties

The positions of substituents significantly alter the physicochemical and reactivity profiles of brominated naphthalenes. Key comparisons include:

Key Observations:

- Electronic Effects : Methoxy groups at the 2-position (electron-donating) deactivate the naphthalene ring toward electrophilic substitution but stabilize intermediates in cross-coupling reactions .

- Crystallinity : Compounds like 1-Bromo-4-methoxynaphthalene exhibit planar structures with strong intermolecular hydrogen bonds (e.g., O–H···O=C), enhancing crystal packing . In contrast, the methyl group in this compound may disrupt such interactions, leading to lower melting points .

Toxicological and Environmental Considerations

While naphthalene derivatives like 1-methylnaphthalene and 2-methylnaphthalene have well-documented toxicological profiles (e.g., respiratory and dermal toxicity) , brominated analogs such as this compound are less studied. The bromine atom may increase environmental persistence, necessitating careful handling and disposal .

Activité Biologique

1-Bromo-2-methoxy-7-methylnaphthalene is a brominated derivative of methoxynaphthalene, a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique structural configuration that influences its biological activity. The presence of bromine and methoxy groups contributes to its reactivity and interaction with biological targets.

Biological Activities

- Antimicrobial Activity : Research indicates that brominated naphthalene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

- Antitumor Properties : Several studies have highlighted the anticancer potential of naphthalene derivatives. For example, this compound has been evaluated for its ability to induce apoptosis in cancer cell lines. The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly in pathways related to cancer progression. Inhibitory effects on specific kinases involved in tumor growth have been documented, indicating a potential role in cancer therapy .

The biological activity of this compound is primarily attributed to its ability to interact with cellular components:

- Radical Formation : The compound can undergo electrochemical reduction, resulting in the formation of radical species that can interact with cellular macromolecules, leading to cellular damage and apoptosis .

- Protein-Ligand Interactions : Studies suggest that the addition of bromine and methoxy groups enhances binding affinity to target proteins, which is crucial for its inhibitory effects on enzymatic activity .

Case Studies

Several case studies illustrate the biological effects of this compound:

- Study on Antimicrobial Effects : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, emphasizing its potential as a natural preservative or therapeutic agent .

- Anticancer Activity Assessment : In vitro tests demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cell lines. The study highlighted ROS generation as a key mechanism behind the observed cytotoxicity .

Data Summary

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-Bromo-2-methoxy-7-methylnaphthalene?

- Methodological Answer : The compound can be synthesized via multi-step routes involving van Auwers ring closure, as described in a ten-step protocol starting from substituted naphthalene precursors. Critical steps include sulfonylation, olefination, and aromatization with bromine . Challenges arise in regioselectivity due to competing substitution patterns; optimizing reaction conditions (e.g., temperature, catalyst) is essential to minimize byproducts. Purification often requires fractional crystallization or column chromatography, leveraging solubility differences in alcohol/ether mixtures .

Q. How is this compound characterized structurally and spectroscopically?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions via coupling patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons influenced by bromine’s deshielding effect) .

- IR : Stretching frequencies for C-Br (~560 cm) and methoxy C-O (~1250 cm) confirm functional groups .

- Mass Spectrometry : Electron ionization (EI-MS) reveals molecular ion peaks at m/z 207 (base peak for brominated naphthalene) and fragmentation patterns indicative of methoxy and methyl substituents .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE) to mitigate inhalation/contact risks.

- Avoid prolonged storage due to potential degradation; monitor for exothermic decomposition .

- Dispose via certified hazardous waste services, adhering to federal/state regulations .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing naphthalene derivatives be addressed?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational modeling (e.g., DFT calculations) predicts reactive sites, while directing groups (e.g., sulfonyl) can guide substitution. For example, in van Auwers closures, sulfuric acid concentration and temperature control ring-closure outcomes . Competing pathways (e.g., 1,2- vs. 1,7-substitution) require iterative optimization using design of experiments (DoE) .

Q. What strategies minimize bias in toxicological studies of brominated naphthalenes?

- Methodological Answer : Follow ATSDR’s risk-of-bias framework:

- Randomization : Ensure dose groups are randomized to prevent selection bias .

- Blinding : Use coded samples during data collection/analysis.

- Outcome Reporting : Predefine all endpoints to avoid selective reporting (Table C-6, ).

- Validate findings using multiple models (e.g., in vitro assays + animal studies) to confirm mechanistic consistency .

Q. How is SHELX software applied in crystallographic analysis of naphthalene derivatives?

- Methodological Answer : SHELXL refines crystal structures using high-resolution X-ray data. Key steps:

- Data Collection : Use synchrotron sources for twinned or low-symmetry crystals.

- Phasing : SHELXD/SHELXE resolve phase problems via dual-space methods.

- Validation : Check R-factors (<5%) and electron density maps for missing/disordered atoms . For macromolecular complexes, SHELXPRO interfaces with refinement pipelines .

Q. How can contradictions in environmental fate data (e.g., biodegradation rates) be resolved?

- Methodological Answer :

- Meta-Analysis : Pool data from heterogeneous studies (e.g., soil vs. aquatic systems) using inclusion criteria (Table B-1, ).

- Sensitivity Testing : Evaluate how pH, temperature, or microbial communities affect degradation.

- Biomonitoring : Cross-validate lab results with field data (e.g., sediment/soil sampling per Table B-2, ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.